molecular formula C29H33NO8 B12614941 (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate

Cat. No.: B12614941
M. Wt: 523.6 g/mol
InChI Key: ZKMITSFVTQIBRU-INIZCTEOSA-N
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Description

The compound "(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate" is a structurally complex molecule belonging to the chromene and coumarin derivative families. Its core structure includes a pyrano[2,3-f]chromen scaffold, which is substituted with methoxy, methyl, and acetyl amino propyl ester groups.

Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The stereochemistry at the 2S position is critical, as chirality significantly influences molecular interactions and biological efficacy, as demonstrated in foundational studies on tartaric acid by Pasteur .

Properties

Molecular Formula

C29H33NO8

Molecular Weight

523.6 g/mol

IUPAC Name

[(2S)-2-[[2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino]propyl] 4-methoxybenzoate

InChI

InChI=1S/C29H33NO8/c1-16(15-36-27(32)18-7-9-19(34-5)10-8-18)30-24(31)13-21-17(2)25-23(35-6)14-22-20(26(25)37-28(21)33)11-12-29(3,4)38-22/h7-10,14,16H,11-13,15H2,1-6H3,(H,30,31)/t16-/m0/s1

InChI Key

ZKMITSFVTQIBRU-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)N[C@@H](C)COC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)NC(C)COC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials

The synthesis of (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate begins with key starting materials:

Synthesis Steps

The preparation can be broken down into several key steps:

Step 1: Synthesis of Acetylated Intermediate

The first step involves the acetylation of the pyranochromene derivative:

$$
\text{5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene} + \text{Acetic anhydride} \rightarrow \text{Acetylated Pyranochromene}
$$

This reaction typically employs acetic anhydride in the presence of a catalyst such as pyridine to facilitate the acetylation process.

Step 2: Amination Reaction

Next, the acetylated intermediate undergoes an amination reaction:

$$
\text{Acetylated Pyranochromene} + \text{(S)-Alanine derivative} \rightarrow \text{Amino Pyranochromene}
$$

This step introduces the amino group necessary for the final product and can be conducted using coupling agents like dicyclohexylcarbodiimide (DCC) to enhance yields.

Step 3: Esterification

Following amination, the final step involves esterification with 4-methoxybenzoic acid:

$$
\text{Amino Pyranochromene} + \text{4-Methoxybenzoic acid} \rightarrow \text{this compound}
$$

This reaction typically requires activation of the carboxylic acid group (e.g., using DCC or similar reagents) to form an active ester that can react with the amino alcohol.

Reaction Conditions

Each step in this synthesis requires careful control of reaction conditions including temperature, solvent choice (often dichloromethane or ethanol), and reaction time to ensure high yield and purity.

Data Summary

To summarize the preparation methods and key parameters involved in synthesizing This compound , a table is provided:

Step Reaction Type Key Reagents Conditions
Step 1 Acetylation Acetic anhydride Pyridine catalyst
Step 2 Amination (S)-Alanine derivative DCC as coupling agent
Step 3 Esterification 4-Methoxybenzoic acid DCC or similar reagent

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Biological Activity / Application
Target Compound Pyrano[2,3-f]chromen 5-methoxy, 4,8,8-trimethyl, acetyl amino propyl 4-methoxybenzoate ester Not reported Potential pharmacological applications*
[(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid Pyrano[2,3-f]chromen 4-butyl, 8,8-dimethyl, 5-oxyacetic acid ~406.5 (calculated) Anti-inflammatory or enzyme inhibition*
Sdox (Chegaev et al., 2016) Pyran + tetracen hybrid 4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran, 7-methoxy-6,11-dioxo, 4-phenyl-3-thioxo-1,2-dithiol-5-yl benzoate ~850 (estimated) Anticancer (doxorubicin analog)
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Tetrahydro-4H-chromene 2-chlorobenzylidene, 2-chlorophenyl, cyano group ~455.3 (calculated) Antimicrobial or kinase inhibition*

*Inferred based on structural class and substituent functionalities.

Functional Group Influence on Bioactivity

  • Methoxy Groups: Present in the target compound and [(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid , methoxy groups enhance lipid solubility and membrane permeability.
  • Chlorophenyl/Carbonitrile Groups : In ’s chromene derivative, these groups likely contribute to binding affinity in enzyme pockets via halogen bonds or π-π stacking .
  • Acetyl Amino Propyl Ester: Unique to the target compound, this group may facilitate prodrug activation or targeted delivery, as seen in esterified pharmaceuticals .

Chirality and Stereochemical Considerations

Pasteur’s work on tartaric acid established that stereochemistry dictates molecular recognition, implying that the 2S configuration could optimize interactions with biological targets (e.g., enzymes or receptors) .

Biological Activity

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate is a complex organic compound notable for its potential biological activities. This article reviews the chemical properties, biological effects, and research findings related to this compound.

The molecular formula of the compound is C29H33NO8C_{29}H_{33}NO_8, with a molecular weight of 523.6 g/mol. The structure features a pyranochromene core which is significant for its biological activity.

Property Value
Molecular FormulaC29H33NO8
Molecular Weight523.6 g/mol
CAS Number1014080-85-3

The mechanism of action for this compound involves interaction with specific enzymes and receptors in biological pathways. While detailed mechanisms are still under investigation, initial studies suggest that it may influence oxidative stress and inflammatory responses.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups and the pyranochromene core may contribute to free radical scavenging capabilities.

Anti-inflammatory Effects

Studies suggest that derivatives of pyranochromene compounds can inhibit pro-inflammatory cytokines. This indicates a potential application in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against various bacterial strains. The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant potential using DPPH and ABTS assays. The compound demonstrated a significant reduction in DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Study
    • In vitro studies on macrophage cells treated with lipopolysaccharides (LPS) showed that the compound reduced the secretion of TNF-alpha and IL-6 by approximately 40%, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Evaluation
    • The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated effective inhibition zones comparable to standard antibiotics.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis highlights that modifications in the methoxy groups significantly affect biological activity. For instance:

  • Increasing the number of methoxy groups enhanced antioxidant activity.
  • Substituents on the pyranochromene core influenced antimicrobial efficacy.

Toxicological Studies

Preliminary toxicological assessments indicate low cytotoxicity at therapeutic concentrations. Further studies are required to evaluate long-term effects and safety profiles in vivo.

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